N-(4-cyanophenyl)-3-methylbenzamide
CAS No.:
Cat. No.: VC1204135
Molecular Formula: C15H12N2O
Molecular Weight: 236.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O |
|---|---|
| Molecular Weight | 236.27g/mol |
| IUPAC Name | N-(4-cyanophenyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C15H12N2O/c1-11-3-2-4-13(9-11)15(18)17-14-7-5-12(10-16)6-8-14/h2-9H,1H3,(H,17,18) |
| Standard InChI Key | SUGBEAJLPVSROX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Composition
N-(4-cyanophenyl)-3-methylbenzamide consists of a 3-methylbenzoyl group connected to a 4-cyanophenyl group through an amide bond. This structure gives the compound characteristics similar to other benzamide derivatives while the cyano group provides additional reactivity.
Structural Components
The compound contains several key functional groups:
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An amide bond (-CONH-) linking the two aromatic rings
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A cyano group (-CN) at the para position of one phenyl ring
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A methyl group (-CH3) at the meta position of the other phenyl ring
The molecular formula is C15H12N2O, representing 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Based on similar compounds, the expected molecular weight would be approximately 236.27 g/mol .
Structural Properties
The compound likely exhibits planarity in the amide region due to resonance stabilization, with potential for hydrogen bonding through the amide group. The cyano group extends the π-conjugation system, contributing to the compound's electronic properties, while the methyl group provides increased electron density to the benzene ring through inductive effects.
| Synthetic Approach | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Direct coupling | 3-Methylbenzoic acid, 4-cyanoaniline, coupling agent (DCC or EDC) | RT, 8-12h | 70-85% |
| Acyl chloride route | 3-Methylbenzoyl chloride, 4-cyanoaniline, TEA | THF, 0°C to RT, 8h | 85-90% |
| Ester activation | Methyl 3-methylbenzoate, 4-cyanoaniline, base | High temperature, 24h | 60-75% |
The acyl chloride route typically provides higher yields as demonstrated in the synthesis of other benzamide derivatives .
Physical and Chemical Properties
The physical and chemical properties of N-(4-cyanophenyl)-3-methylbenzamide can be reasonably estimated based on structurally similar compounds.
Physical Properties
Based on data for the related compound N-(4-cyanophenyl)benzamide, the following properties can be estimated:
Chemical Properties
The compound would exhibit chemical reactivity characteristic of both amides and nitriles:
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The amide group would be susceptible to hydrolysis under acidic or basic conditions
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The cyano group could undergo hydration, reduction to primary amines, or participate in cycloaddition reactions
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The methyl group could participate in oxidation reactions or serve as a site for further functionalization
The presence of the electron-withdrawing cyano group would likely decrease the electron density of the attached aromatic ring, while the electron-donating methyl group would increase electron density in its respective ring.
Spectroscopic Characteristics
Spectroscopic data can be predicted based on structural features and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR signals (in DMSO-d6) would include:
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Methyl protons: ~2.3-2.4 ppm (singlet, 3H)
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Aromatic protons: 7.2-8.0 ppm (complex multiplets, 8H)
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Amide proton: ~10.0-10.5 ppm (singlet, 1H)
Expected 13C NMR signals would include resonances for:
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Methyl carbon: ~21 ppm
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Aromatic carbons: 120-135 ppm
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Cyano carbon: ~118-120 ppm
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Carbonyl carbon: ~165-168 ppm
These predictions are based on spectral data for similar benzamides .
Infrared Spectroscopy
Key IR absorption bands would likely include:
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N-H stretching: ~3300 cm-1
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C=O stretching: ~1650 cm-1
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C≡N stretching: ~2220-2240 cm-1
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Aromatic C=C stretching: ~1600 and 1500 cm-1
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C-H stretching (methyl): ~2900-2950 cm-1
Comparative Analysis with Related Compounds
Structural Comparison
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| N-(4-cyanophenyl)benzamide | Lacks methyl group | Lower lipophilicity, different crystal packing |
| N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide | Contains hydroxyl group, methyl in different position | Higher polarity, potential for metal chelation |
| 4-methylbenzamide | Lacks cyano group and second phenyl ring | Significantly different electronic properties |
| 4-cyanobenzamide | Different arrangement of functional groups | Different electron distribution |
Reactivity Differences
The position of the methyl group at the meta position in N-(4-cyanophenyl)-3-methylbenzamide, compared to the para position in some related compounds, would affect the electron distribution in the aromatic ring. This would potentially impact:
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The acidity of the amide proton
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The reactivity toward electrophilic aromatic substitution
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The strength of intermolecular interactions in the solid state
Analytical Methods
Chromatographic Analysis
For the determination and quantification of N-(4-cyanophenyl)-3-methylbenzamide, the following techniques would be appropriate:
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High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at ~254 nm)
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Gas Chromatography-Mass Spectrometry (GC-MS), especially for purity analysis
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Thin-Layer Chromatography (TLC) with appropriate solvent systems
Mass Spectrometry
In mass spectrometric analysis, the compound would likely show:
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Molecular ion peak at m/z 236 [M]+
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Fragment ions corresponding to the loss of the cyano group (m/z 211)
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Benzoyl fragment ion (m/z 119)
These fragmentation patterns would be consistent with other benzamide structures .
Synthesis Challenges and Considerations
Scale-Up Considerations
For larger-scale synthesis, several factors would need addressing:
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Safety considerations due to the use of reactive reagents like thionyl chloride
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Environmental impact of solvents and reagents
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Process efficiency and waste management
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Alternative, greener synthetic routes
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